molecular formula C15H18N2OS B2573406 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile CAS No. 2189235-52-5

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile

Cat. No. B2573406
CAS RN: 2189235-52-5
M. Wt: 274.38
InChI Key: ANXYHOHKZAWFPV-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is also known as MPTC and has a molecular formula of C16H19N2OS.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinases, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been found to exhibit several other biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been found to modulate the activity of various neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile. One potential direction is the synthesis of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in the treatment of other diseases such as neurological disorders.

Synthesis Methods

The synthesis of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the reaction of 4-methylphenylpropanoic acid with thiomorpholine and potassium cyanide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a suitable reagent.

Scientific Research Applications

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[3-(4-methylphenyl)propanoyl]thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-12-2-4-13(5-3-12)6-7-15(18)17-8-9-19-11-14(17)10-16/h2-5,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXYHOHKZAWFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)N2CCSCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile

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